

# An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline

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## Compound of Interest

Compound Name: 7-(Trifluoromethyl)quinoline

Cat. No.: B1331143

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **7-(Trifluoromethyl)quinoline**. It delves into the core physicochemical properties, synthesis methodologies, and critical applications of this versatile heterocyclic compound, grounding all information in established scientific literature and safety protocols.

## Core Compound Identification and Properties

**7-(Trifluoromethyl)quinoline** is a substituted quinoline molecule of significant interest in medicinal chemistry and materials science.<sup>[1][2]</sup> The incorporation of the trifluoromethyl (-CF<sub>3</sub>) group onto the quinoline scaffold imparts unique electronic properties that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.<sup>[1][2]</sup>

CAS Number: 325-14-4<sup>[3][4][5][6][7]</sup>

## Chemical Structure

The structure consists of a quinoline ring system with a trifluoromethyl group attached at the 7th position.

Caption: Chemical structure of **7-(Trifluoromethyl)quinoline**.

## Physicochemical Data

The key physicochemical properties of **7-(Trifluoromethyl)quinoline** are summarized below, providing essential data for experimental design and computational modeling.

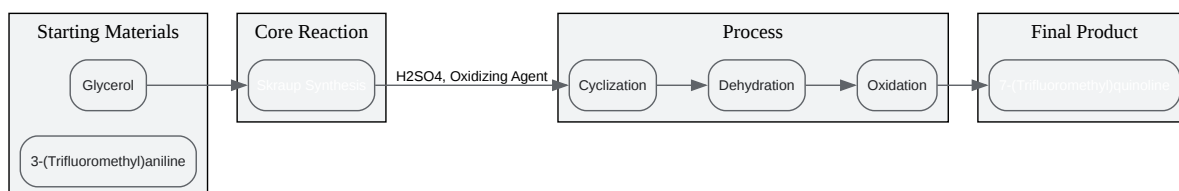
Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>6</sub> F <sub>3</sub> N	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	197.16 g/mol	<a href="#">[4]</a>
Appearance	Pale cream to cream crystals or powder	<a href="#">[5]</a>
Melting Point	65-67 °C	<a href="#">[1]</a> <a href="#">[8]</a>
Boiling Point	236.6 °C (at 762 Torr)	<a href="#">[1]</a> <a href="#">[8]</a>
Density	1.311 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[8]</a>
pKa	2.55 ± 0.14 (Predicted)	<a href="#">[8]</a>
Purity	≥96.0% to 98%	<a href="#">[5]</a> <a href="#">[6]</a>

## Synthesis and Characterization

The synthesis of trifluoromethyl-substituted quinolines is a well-established area of organic chemistry, driven by the significant impact of the -CF<sub>3</sub> group on the molecule's biological activity.

### General Synthesis Workflow

A common synthetic approach involves the cyclization of appropriately substituted anilines with  $\alpha,\beta$ -unsaturated aldehydes or ketones, such as in the Skraup or Doebner-von Miller reactions. For **7-(trifluoromethyl)quinoline**, a plausible route starts with 3-(trifluoromethyl)aniline.



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Caption: Generalized Skraup synthesis workflow for **7-(Trifluoromethyl)quinoline**.

## Experimental Protocol: Melting Point Determination

Accurate melting point determination is fundamental for identity confirmation and purity assessment.<sup>[1]</sup>

- **Sample Preparation:** A small quantity of **7-(Trifluoromethyl)quinoline** is finely crushed into a powder.
- **Capillary Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed into a calibrated melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For **7-(Trifluoromethyl)quinoline**, this range is expected to be between 65-67 °C.<sup>[1][8]</sup>

## Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.<sup>[9][10]</sup> The addition of a trifluoromethyl group can enhance pharmacological properties, making **7-(Trifluoromethyl)quinoline** and its derivatives valuable lead compounds.

- **Antimalarial Activity:** Quinoline-based drugs like chloroquine are cornerstones of antimalarial therapy.<sup>[11]</sup> Research into trifluoromethyl-substituted quinolines aims to develop agents effective against drug-resistant strains of *Plasmodium falciparum*.<sup>[12]</sup>
- **Anticancer Potential:** Various quinoline derivatives have been investigated as anticancer agents.<sup>[10][12]</sup> The -CF<sub>3</sub> group can improve properties like cell permeability and metabolic stability, potentially leading to more potent and selective kinase inhibitors or DNA intercalating agents.<sup>[2][10]</sup>
- **Anti-inflammatory and Analgesic Effects:** 4-Substituted-7-trifluoromethylquinolines have been synthesized and evaluated for their analgesic and anti-inflammatory activities.<sup>[9]</sup>
- **Antiviral Research:** Trifluoromethyl-containing quinolines have been synthesized and screened for activity against various viruses, including Zika virus (ZIKV).<sup>[13]</sup>

## Safety and Handling

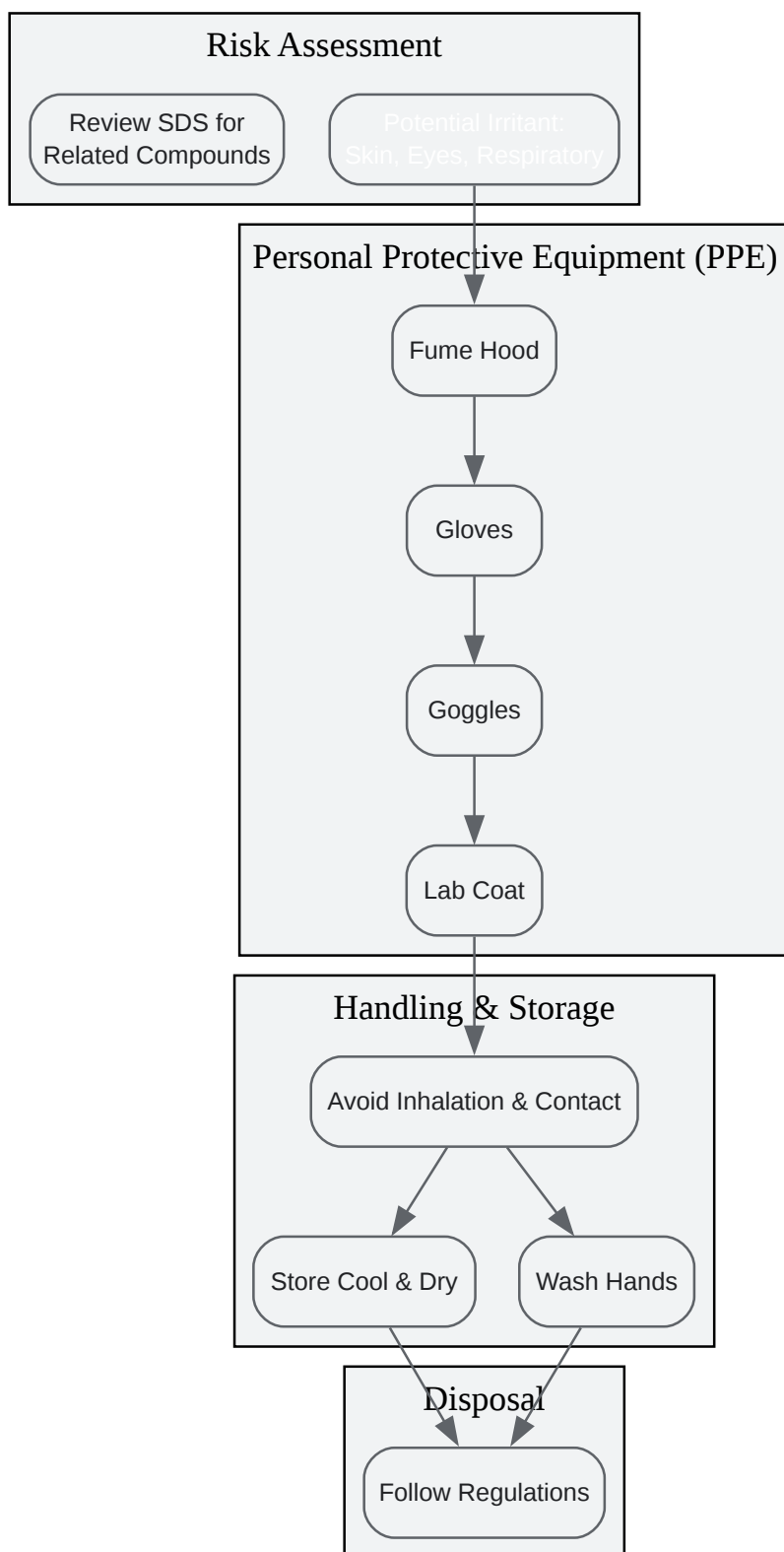
While a specific, comprehensive safety data sheet (SDS) for **7-(Trifluoromethyl)quinoline** was not found in the initial search, data for structurally related compounds, such as **4-Chloro-7-(trifluoromethyl)quinoline**, provide guidance on potential hazards.<sup>[14][15][16]</sup> Researchers should handle this compound with appropriate care.

## Hazard Identification (Inferred)

- **Skin Irritation:** May cause skin irritation.<sup>[14][16]</sup>
- **Eye Irritation:** May cause serious eye irritation.<sup>[14][16]</sup>
- **Respiratory Irritation:** May cause respiratory irritation if inhaled.<sup>[14][16]</sup>

## Recommended Handling Protocols

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)[\[17\]](#)
- Personal Protective Equipment (PPE):
  - Wear protective gloves (e.g., nitrile).[\[14\]](#)
  - Wear safety glasses with side-shields or goggles.[\[14\]](#)
  - Wear a lab coat.
  - If dust is generated, use an approved respirator (e.g., N95 dust mask).[\[15\]](#)
- Hygiene: Wash hands thoroughly after handling.[\[14\]](#)[\[17\]](#) Avoid eating, drinking, or smoking in the laboratory.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[8\]](#)[\[17\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[17\]](#)



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Caption: Standard safety and handling workflow for chemical reagents.

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